PSN 375963 is a chemical compound identified as a potent agonist for the G protein-coupled receptor 119 (GPR119). This receptor is involved in the regulation of glucose homeostasis and lipid metabolism, making PSN 375963 of significant interest in diabetes and metabolic disorder research. The compound has demonstrated effective binding affinities with EC50 values of 8.4 µM for human GPR119 and 7.9 µM for mouse GPR119, indicating its potential as a therapeutic agent in managing metabolic diseases .
PSN 375963 is classified as a small molecule drug candidate primarily targeting GPR119. It is sourced from medicinal chemistry research focused on developing selective GPR119 modulators. The compound's classification as an agonist suggests its role in activating the receptor, which can lead to various physiological responses beneficial for metabolic regulation.
The synthesis of PSN 375963 involves several key steps typical of organic synthesis processes. While specific synthetic routes for PSN 375963 are not detailed in the available literature, general methods for synthesizing similar compounds include:
The synthesis may also involve the use of automated tools like retrosynthetic analysis software to streamline the process and optimize yields .
The molecular structure of PSN 375963 can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography. While specific structural data is not provided in the search results, compounds similar to PSN 375963 typically exhibit:
The precise three-dimensional conformation of PSN 375963 would be crucial for understanding its interaction with biological targets.
PSN 375963 likely participates in various chemical reactions typical for small organic molecules, including:
Understanding these reactions helps elucidate the compound's efficacy and safety profile in therapeutic applications.
While specific physical properties such as melting point, boiling point, or solubility are not detailed in the search results, typical analyses for compounds like PSN 375963 include:
These properties are essential for determining how PSN 375963 behaves in biological systems.
PSN 375963 has potential applications in scientific research focused on:
The ongoing research into PSN 375963 underscores its significance in advancing therapeutic strategies within metabolic health contexts.
G protein-coupled receptor 119 (GPR119) is a class A orphan GPCR initially deorphanized through the identification of endogenous lipid-derived agonists. It exhibits a highly restricted expression pattern, with predominant localization in pancreatic β-cells and intestinal enteroendocrine L-cells [3] [7] [8]. This tissue distribution positions GPR119 as a critical regulator of metabolic homeostasis, influencing both insulin secretion from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) release from intestinal cells [7]. The receptor signals primarily through the Gαs pathway, activating adenylate cyclase upon agonist binding. This activation triggers intracellular cAMP accumulation, which subsequently enhances glucose-dependent insulin secretion and promotes GLP-1 release [3] [6]. The cAMP-dependent mechanism distinguishes GPR119 signaling from insulinotropic pathways activated by other GPCRs, as it tightly couples receptor activation to glucose homeostasis without direct involvement of insulin transcription pathways [8].
Table 1: Tissue Distribution and Metabolic Functions of GPR119
Tissue/Cell Type | Primary Function | Downstream Signaling | Metabolic Outcome |
---|---|---|---|
Pancreatic β-cells | Glucose-dependent insulin secretion | ↑ cAMP → PKA activation → Ca²⁺ influx | Enhanced insulin release |
Intestinal L-cells | GLP-1 secretion | ↑ cAMP → potentiation of glucose-sensing | Incretin effect amplification |
Brain (limited regions) | Appetite regulation (debatable) | Not fully characterized | Possible satiety effects |
Hepatic tissue | Minimal expression | Not significant | Negligible direct metabolic impact |
Genetic studies using GPR119-knockout (Gpr119⁻/⁻) mice reveal nuanced physiological roles. While these mice maintain normal basal glucose levels and show no significant disruptions in overall metabolic homeostasis under standard dietary conditions, they exhibit significantly reduced postprandial GLP-1 responses to nutrient ingestion [7]. This indicates GPR119's non-essential but modulatory role in fine-tuning incretin physiology rather than maintaining fundamental metabolic balance. The receptor's glucose-dependence for insulin secretion provides a built-in safety mechanism against hypoglycemia, distinguishing it from insulin secretagogues that operate independently of glucose concentrations [3] [8].
PSN 375963 emerged from targeted drug discovery efforts aimed at developing selective synthetic ligands for GPR119 to overcome limitations of endogenous agonists. The endogenous ligands, particularly oleoylethanolamide (OEA), exhibit relatively low potency (EC₅₀ ~5-10 μM) and poor metabolic stability due to rapid hydrolysis by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) [2] [10]. PSN 375963 (chemical name: 5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole) was rationally designed as a stable, drug-like molecule that retains GPR119 specificity while resisting enzymatic degradation [1] [5]. Its molecular structure features a lipophilic butylcyclohexyl moiety connected to a heteroaromatic oxadiazole-pyridine system, optimizing receptor binding pocket interactions while maintaining metabolic stability. The compound has a molecular weight of 285.38 g/mol (freebase) and 321.84 g/mol for its hydrochloride salt form [1] [9].
Table 2: Structural and Pharmacological Properties of PSN 375963
Property | PSN 375963 (Freebase) | PSN 375963 Hydrochloride | Significance |
---|---|---|---|
CAS Number | 388575-52-8 | 1781834-82-9 | Unique chemical identifier |
Molecular Formula | C₁₇H₂₃N₃O | C₁₇H₂₄ClN₃O | Protonation state |
Molecular Weight | 285.38 g/mol | 321.84 g/mol | Pharmacokinetic implications |
Human GPR119 EC₅₀ | 8.4 μM | 8.4 μM | Species potency |
Mouse GPR119 EC₅₀ | 7.9 μM | 7.9 μM | Cross-species activity |
Solubility | 50 mg/mL in DMSO | 100 mM in DMSO/ethanol | Experimental handling |
Pharmacological characterization demonstrated that PSN 375963 activates human and mouse GPR119 with EC₅₀ values of 8.4 μM and 7.9 μM, respectively, placing it in a similar potency range as OEA [1] [4]. However, in vitro studies revealed unexpected complexities in its signaling profile. When tested in MIN6c4 insulinoma cells, PSN 375963 exhibited divergent effects on insulin secretion and intracellular calcium ([Ca²⁺]ᵢ) compared to OEA, suggesting potential activation of GPR119-independent pathways or differential engagement of downstream effectors [10]. Specifically, while OEA consistently potentiated glucose-stimulated increases in [Ca²⁺]ᵢ through a cAMP-dependent mechanism requiring ATP-sensitive K⁺ (K_ATP) and voltage-dependent calcium channels, PSN 375963 showed variable effects on these signaling components. These findings indicate that although PSN 375963 serves as a useful research tool for probing GPR119 activation, its pharmacological profile may involve off-target effects that complicate mechanistic interpretations [10].
The endogenous ligand landscape for GPR119 comprises several N-acylethanolamines, with oleoylethanolamide (OEA) representing the most potent and extensively studied natural agonist. OEA is biosynthesized in the small intestine in response to dietary fat intake and activates GPR119 with an EC₅₀ ranging between 5.4-6.3 μM in human receptor assays [8] [10]. Comparative studies establish that PSN 375963 exhibits similar in vitro potency to OEA, with both ligands showing EC₅₀ values in the mid-micromolar range (OEA: ~5-10 μM; PSN 375963: 7.9-8.4 μM) [1] [4]. However, despite comparable receptor activation thresholds, these agonists differ substantially in their downstream signaling outcomes and physiological effects.
OEA engages GPR119 in a glucose-dependent manner, triggering cAMP accumulation that enhances insulin secretion only under hyperglycemic conditions [3] [10]. This glucose-dependence arises from OEA's ability to potentiate glucose-stimulated calcium influx through coordinated closure of K_ATP channels and subsequent membrane depolarization. In contrast, PSN 375963 exhibits inconsistent effects on intracellular calcium dynamics in β-cells, sometimes failing to amplify glucose-induced [Ca²⁺]ᵢ increases despite activating GPR119 [10]. These mechanistic differences translate to functional divergence in insulin secretion assays, where OEA produces more robust and reproducible potentiation of glucose-stimulated insulin secretion compared to PSN 375963.
Table 3: Comparative Analysis of GPR119 Agonists
Agonist Property | Endogenous (OEA) | Synthetic (PSN 375963) | Reference Compound (AS-1269574) |
---|---|---|---|
Chemical Class | N-acylethanolamine | 1,2,4-oxadiazole derivative | Pyrimidine derivative |
Human GPR119 EC₅₀ | 5.4-6.3 μM | 8.4 μM | 0.32 μM |
Murine GPR119 EC₅₀ | Similar to human | 7.9 μM | ~0.5 μM |
Insulin Secretion (Fold Increase) | ~1.4x | ~1.3x | ~1.6x |
cAMP Elevation | Consistent | Variable | Robust |
Calcium Dynamics | Potentiates glucose-stimulated [Ca²⁺]ᵢ | Inconsistent effects | Potentiates glucose-stimulated [Ca²⁺]ᵢ |
Glucose Dependency | Strict | Moderate | Strict |
Receptor Specificity | High | Moderate (potential off-target) | High |
The efficacy differential becomes particularly evident when comparing both ligands to more potent synthetic agonists like AS-1269574. In isolated mouse pancreatic islets, AS-1269574 enhanced insulin release by 63.2% at 0.97 μM concentration, while OEA and PSN 375963 produced maximal increases of 37.5% (3.0 μM) and 28.7% (2.4 μM), respectively [3]. This efficacy hierarchy (AS-1269574 > OEA > PSN 375963) highlights the compound-dependent nature of GPR119-mediated insulin secretion, suggesting that ligand-specific receptor conformations may engage distinct signaling partners or efficiencies. Importantly, all three agonists require functional K_ATP and voltage-dependent calcium channels for their insulinotropic effects, confirming shared dependence on β-cell electrophysiological machinery despite efficacy differences [3] [10].
The physiological relevance of GPR119 agonism extends beyond insulin secretion to include incretin regulation. Both OEA and high-efficacy synthetic agonists like AS-1269574 enhance GLP-1 secretion from intestinal L-cells and improve glucose tolerance in vivo [3] [7]. While PSN 375963's effects on GLP-1 secretion remain less comprehensively documented, its shared receptor target and signaling mechanism suggest potential incretin modulation. However, its lower efficacy profile relative to optimized synthetic agonists may limit physiological impact. These comparative insights highlight how ligand-specific properties influence therapeutic potential, explaining why later-generation GPR119 agonists with improved potency and selectivity have supplanted earlier compounds like PSN 375963 in diabetes drug development pipelines.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7